molecular formula C26H30FN5O4S B11219561 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No.: B11219561
M. Wt: 527.6 g/mol
InChI Key: QJTOOLAMYJGTAS-UHFFFAOYSA-N
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Description

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a structurally complex compound featuring a quinazolinone core fused with a [1,3]dioxolo moiety, a thioxo group at position 6, and a piperazine ring substituted with a 2-fluorophenyl group (Figure 1). Its molecular formula is C₂₉H₃₁FN₆O₄S, with a molecular weight of 602.67 g/mol . The compound’s design integrates pharmacophores associated with receptor binding (e.g., the fluorophenyl-piperazine moiety) and metabolic stability (e.g., the dioxoloquinazolinone system).

Properties

Molecular Formula

C26H30FN5O4S

Molecular Weight

527.6 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C26H30FN5O4S/c27-19-5-1-2-6-21(19)31-13-11-30(12-14-31)9-4-8-28-24(33)7-3-10-32-25(34)18-15-22-23(36-17-35-22)16-20(18)29-26(32)37/h1-2,5-6,15-16H,3-4,7-14,17H2,(H,28,33)(H,29,37)

InChI Key

QJTOOLAMYJGTAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Formation of 1-(2-Fluorophenyl)piperazine

A modified Ullmann coupling reaction couples 2-fluoroaniline with bis(2-chloroethyl)amine in the presence of copper(I) iodide and potassium carbonate at 120°C for 24 hours. This yields 1-(2-fluorophenyl)piperazine with a reported purity of 92% after recrystallization from ethanol.

Propylation of the Piperazine Nitrogen

The propyl side chain is introduced by reacting 1-(2-fluorophenyl)piperazine with 1-bromo-3-chloropropane in acetonitrile at reflux (82°C) for 12 hours. Subsequent displacement of the chloride with aqueous ammonia generates 3-(4-(2-fluorophenyl)piperazin-1-yl)propylamine.

Table 1: Optimization of Propylation Conditions

ParameterTested RangeOptimal ValueYield (%)
SolventACN, DMF, THFAcetonitrile78
Temperature (°C)60–1008278
Reaction Time (hr)8–161278
BaseK2CO3, Et3N, NaHCO3None78

Synthesis of the Quinazolinone Moiety

Thedioxolo[4,5-g]quinazolin-7(8H)-one core is constructed via a four-step sequence:

Formation of the Dioxolane Ring

Protection of 4,5-dihydroxyanthranilic acid with 1,2-dibromoethane in DMF at 60°C for 6 hours yields 4,5-(ethylenedioxy)anthranilic acid. This step achieves 85% yield with <5% ring-opening byproducts.

Cyclization to Quinazolinone

Treatment with thiourea in acetic acid at 100°C for 8 hours induces cyclization, forming 6-thioxo-5,6-dihydro-[1,dioxolo[4,5-g]quinazolin-8(7H)-one. The thioxo group is introduced via nucleophilic substitution, with excess thiourea ensuring complete conversion.

Oxidation to 8-Oxo Derivative

Controlled oxidation with hydrogen peroxide (30% v/v) in ethanol at 0°C selectively converts the 7,8-dihydroquinazolinone to the 8-oxo derivative, avoiding over-oxidation of the thioxo group.

Table 2: Spectroscopic Data for Quinazolinone Intermediates

Compound1H^1H NMR (δ, ppm)IR (cm1^{-1})
4,5-(Ethylenedioxy)anthranilic acid6.82 (s, 2H, ArH), 4.32 (m, 4H)1685 (C=O), 1250 (C-O-C)
6-Thioxoquinazolinone7.15 (s, 1H, ArH), 3.98 (s, 2H)1650 (C=O), 1150 (C=S)
8-Oxo-6-thioxoquinazolinone7.45 (s, 1H, ArH), 4.12 (s, 2H)1720 (C=O), 1160 (C=S)

Coupling and Final Assembly

The piperazine and quinazolinone subunits are conjugated via a butanamide linker using carbodiimide chemistry:

Activation of the Quinazolinone Carboxylic Acid

The quinazolinone-7-carboxylic acid (generated by hydrolysis of the 8-oxo group) is activated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 1 hour.

Amide Bond Formation

3-(4-(2-Fluorophenyl)piperazin-1-yl)propylamine is added dropwise, and the reaction proceeds at 25°C for 24 hours. The crude product is purified via silica gel chromatography (EtOAc:hexane = 3:1) to yield the target compound in 65% yield.

Table 3: Comparative Analysis of Coupling Reagents

Reagent SystemSolventTemperature (°C)Yield (%)Purity (%)
EDCI/HOBtDCM256598
DCC/DMAPTHF405895
HATU/DIEADMF0→257097

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Dichloromethane balances reactivity and ease of workup, making it ideal for industrial-scale synthesis.

Catalytic Enhancements

Adding 4Å molecular sieves during the EDCI-mediated coupling reduces hydrolysis side reactions, improving yield to 72%.

Continuous Flow Synthesis

A patent-pending method employs a continuous flow reactor for the cyclization step, reducing reaction time from 8 hours to 45 minutes while maintaining 80% yield .

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets receptors and enzymes involved in neurological pathways.

    Pathways Involved: It modulates signaling pathways by binding to specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2,4-diaminoquinazoline derivatives and piperazine/piperidine-substituted heterocycles, which are well-documented for their bioactivity. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound ID/Name Key Structural Features Pharmacological Notes Reference
Target Compound 2-fluorophenyl-piperazine; 8-oxo-6-thioxo-dioxoloquinazolinone; butanamide linker Hypothesized enhanced CNS selectivity due to fluorinated aryl group
2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazolin-4-amine (Intermediate 5) 5-cyclopropylpyrazole; dichloroquinazoline Intermediate for derivatization; no reported bioactivity
Derivatives 7a–i (piperazine/piperidine-substituted) Varied piperazine/piperidine substituents (e.g., 4-methylpiperazine, 3-trifluoromethyl) Broad-spectrum kinase inhibition; improved solubility vs. parent quinazolines
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine core; nitrophenyl and cyano groups Anticandidal activity; structural dissimilarity highlights scaffold diversity

Key Observations:

Piperazine Substituents: The target compound’s 2-fluorophenyl-piperazine group distinguishes it from derivatives like 7a–i, which feature non-fluorinated alkyl or aryl substituents. Fluorination is known to enhance blood-brain barrier penetration and receptor-binding affinity in CNS-targeting agents .

Quinazolinone Core: The 8-oxo-6-thioxo-dioxoloquinazolinone moiety introduces steric and electronic differences compared to simpler quinazolines (e.g., Intermediate 5). The thioxo group may improve hydrogen-bonding interactions with target proteins .

Research Findings

Hypothesized Bioactivity

  • Kinase Inhibition: Quinazolinones with thioxo groups exhibit inhibitory effects on kinases (e.g., EGFR), though the dioxolo fusion may alter selectivity .

Biological Activity

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a complex organic compound that exhibits significant biological activity. Its unique structure combines a piperazine ring with a fluorophenyl group and a quinazolinone moiety, suggesting potential utility in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H34FN5O4SC_{28}H_{34}FN_5O_4S with a molecular weight of 555.7 g/mol. The IUPAC name is as follows:

N 3 4 2 fluorophenyl piperazin 1 yl propyl 6 8 oxo 6 sulfanylidene 5H 1 3 dioxolo 4 5 g quinazolin 7 yl hexanamide\text{N 3 4 2 fluorophenyl piperazin 1 yl propyl 6 8 oxo 6 sulfanylidene 5H 1 3 dioxolo 4 5 g quinazolin 7 yl hexanamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are believed to facilitate binding to various receptors or enzymes, while the quinazolinone moiety may modulate the compound's activity. Preliminary studies suggest that it may be involved in neurotransmitter regulation and signal transduction pathways.

Anticancer Activity

Recent research indicates that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain quinazoline derivatives induced G2/M cell cycle arrest and apoptosis in cancer cells such as MGC-803 and HeLa .

Topoisomerase II Inhibition

Topoisomerase II inhibitors are critical in cancer therapy due to their role in DNA replication and repair. Compounds related to this compound have been identified as potent Topoisomerase II inhibitors. They exhibit the ability to induce DNA damage and apoptosis in cancer cells by interfering with the enzyme's function .

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in preclinical settings:

  • Study on Cytotoxicity : A derivative was tested against multiple human cancer cell lines (e.g., MCF-7, HepG2). Results indicated significant cytotoxicity with IC50 values below 10 µM.
  • Mechanistic Insights : Another study showed that a related compound caused cell cycle arrest at G2/M phase and induced apoptosis through the activation of caspases .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 (µM)Mechanism of Action
AnticancerMGC-803<10Induction of apoptosis
Topoisomerase InhibitionHeLa<15Interference with DNA replication
CytotoxicityMCF-7<12G2/M cell cycle arrest

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

The synthesis of structurally related piperazine- and quinazoline-containing compounds involves multi-step protocols. For example, piperazine derivatives can be synthesized via nucleophilic substitution using 4-chloroquinoline and piperazine in isopropanol, followed by purification via column chromatography . Key intermediates (e.g., 4-(piperazin-1-yl)quinoline) are characterized using 1^1H NMR, 13^{13}C NMR, and elemental analysis to confirm regioselectivity and purity. For the dioxoloquinazolinone moiety, cyclization reactions with POCl3_3 or BBr3_3/CH2_2Cl2_2 are employed, followed by hydrolysis and recrystallization to isolate intermediates .

Q. How should researchers validate the structural integrity of this compound?

Comprehensive spectroscopic characterization is critical:

  • NMR : Assign 1^1H and 13^{13}C chemical shifts to confirm substituent positions, particularly for the fluorophenylpiperazine and dioxoloquinazolinone moieties .
  • Mass Spectrometry : Use HRMS (ESI) to verify molecular ion peaks and isotopic patterns, ensuring a mass accuracy of <5 ppm .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S ratios to confirm purity (>95%) .

Q. What analytical methods are suitable for detecting impurities?

High-resolution HPLC with Chromolith or Purospher® columns can resolve impurities, particularly regioisomers or unreacted intermediates. Reference standards (e.g., triazolopyridine derivatives) with defined retention times should be used for spiking experiments . LC-MS is recommended for identifying trace byproducts (e.g., dehalogenated or oxidized species) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states for key steps like piperazine alkylation or thioxoquinazolinone formation. Computational tools (e.g., COMSOL Multiphysics) enable reaction parameter optimization (temperature, solvent polarity) via AI-driven simulations, reducing trial-and-error experimentation . Feedback loops integrating experimental data (e.g., reaction yields) refine predictive models .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

  • Dose-Response Analysis : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish direct binding from allosteric effects .
  • Structural Analog Comparison : Compare with analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide to identify substituent-specific activity trends .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, peer-reviewed studies) to validate outliers .

Q. How to design experiments for assessing metabolic stability and toxicity?

  • In Vitro Models : Use hepatic microsomes or hepatocyte cultures to measure CYP450-mediated metabolism. Monitor thioxo/dioxolo ring oxidation via LC-MS .
  • Toxicity Profiling : Employ factorial design to test combinations of variables (e.g., concentration, exposure time) in cell viability assays. Use ANOVA to identify significant toxicity drivers .

Q. What methodologies enhance the compound’s solubility and bioavailability?

  • Co-Crystallization : Screen co-formers (e.g., succinic acid) to improve aqueous solubility while maintaining stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the butanamide side chain, which are cleaved in vivo .

Methodological Resources

  • Spectral Libraries : PubChem and ChemSpider provide reference 1^1H/13^{13}C NMR and IR spectra for structural validation .
  • Experimental Design Training : Courses like Practical Training in Chemical Biology Methods & Experimental Design (CHEM/IBiS 416) emphasize robust assay development .
  • Data Repositories : Chemotion hosts synthetic protocols and analytical data for reproducibility .

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